molecular formula C8H5F5O2 B14055732 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene CAS No. 1806302-34-0

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene

Katalognummer: B14055732
CAS-Nummer: 1806302-34-0
Molekulargewicht: 228.12 g/mol
InChI-Schlüssel: FOQWUPPVZUFGFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 It is a fluorinated aromatic ether, which means it contains a benzene ring substituted with fluorine atoms and methoxy groups

Vorbereitungsmethoden

The synthesis of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine atoms into the benzene ring using reagents like fluorine gas or other fluorinating agents.

    Methoxylation: Introduction of methoxy groups (-OCH3) through reactions with methanol or other methoxy sources under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Analyse Chemischer Reaktionen

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules, which is useful in the synthesis of complex organic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. The methoxy groups can also affect the compound’s solubility and binding affinity to molecular targets. The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other fluorinated aromatic ethers, such as:

    1,3-Difluoro-2-(trifluoromethoxy)benzene: This compound has a similar structure but with different fluorine and methoxy substitution patterns, leading to different chemical properties and applications.

    1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene:

Eigenschaften

CAS-Nummer

1806302-34-0

Molekularformel

C8H5F5O2

Molekulargewicht

228.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,5-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-2-4(10)1-5(11)7(6)15-8(12)13/h1-2,8H,3H2

InChI-Schlüssel

FOQWUPPVZUFGFG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1OCF)OC(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.